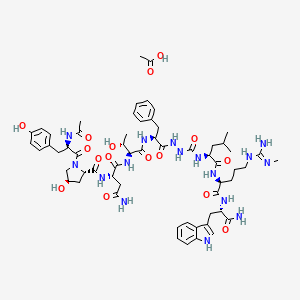
219312-69-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of murine tyrosinase-related protein 2 (TRP-2) derived peptide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this peptide is generally carried out using automated peptide synthesizers, which can efficiently handle the repetitive cycles of deprotection and coupling required for SPPS. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
The murine tyrosinase-related protein 2 (TRP-2) derived peptide primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and subsequent modifications.
Common Reagents and Conditions
Coupling Reagents: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the murine tyrosinase-related protein 2 (TRP-2) derived peptide, which can be further modified or conjugated with other molecules for various applications .
Wissenschaftliche Forschungsanwendungen
The murine tyrosinase-related protein 2 (TRP-2) derived peptide has several scientific research applications:
Wirkmechanismus
The murine tyrosinase-related protein 2 (TRP-2) derived peptide exerts its effects by being recognized as an antigen by cytotoxic T lymphocytes. This recognition triggers an immune response, leading to the destruction of cells expressing the TRP-2 antigen. The molecular targets involved include the major histocompatibility complex (MHC) molecules that present the peptide to T cells, and the signaling pathways activated upon T cell receptor engagement .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Human tyrosinase-related protein 2 (TRP-2) derived peptides: These peptides share a similar sequence and function but are derived from human TRP-2.
Other melanoma-associated antigens: Peptides derived from other melanoma-associated antigens, such as gp100 and MART-1, are similar in their role in cancer immunotherapy.
Uniqueness
The murine tyrosinase-related protein 2 (TRP-2) derived peptide is unique due to its specific recognition by cytotoxic T lymphocytes in the context of murine models. This specificity makes it particularly valuable for preclinical studies in mice, providing insights into immune responses and potential therapeutic strategies .
Eigenschaften
CAS-Nummer |
219312-69-3 |
|---|---|
Molekularformel |
C₆₁H₇₈N₁₀O₁₄ |
Molekulargewicht |
1175.33 |
Sequenz |
One Letter Code: SVYDFFVWL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












